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molecular formula C14H14N2 B8479707 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetonitrile

2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetonitrile

Cat. No. B8479707
M. Wt: 210.27 g/mol
InChI Key: UARKZEIUCHXSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07473779B2

Procedure details

20 g (0.15 mol) of p-aminobenzyl cyanide, 19 ml (0.17 mol) of 2,5-dicetohexane and 2.88 g (0.015 mol) of hydrated p-toluene sulphonic acid are dissolved in a 500 ml flask. This mixture is heated to reflux, the water formed is trapped using a Dean Stark apparatus. At the end of the reaction, the solvent is evaporated off under vacuum and the residue is taken up in 300 ml of AcOEt. The organic solution is washed successively with twice 200 ml of water, 200 ml of a saturated solution of Na2CO3, 200 ml of water, 200 ml of a saturated solution of KHSO4 and finally 200 ml of water and 200 ml of brine. After drying over sodium sulphate, filtration and concentration under vacuum, the residue is purified rapidly on a silica column. A light beige solid is obtained with a yield of 34%. Melting point: 112-113° C.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrated p-toluene sulphonic acid
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=1>O>[CH3:5][C:4]1[N:1]([C:2]2[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=2)[C:10]([CH3:9])=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=CC=C(CC#N)C=C1
Name
hydrated p-toluene sulphonic acid
Quantity
2.88 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
At the end of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum
WASH
Type
WASH
Details
The organic solution is washed successively with twice 200 ml of water, 200 ml of a saturated solution of Na2CO3, 200 ml of water, 200 ml of a saturated solution of KHSO4 and finally 200 ml of water and 200 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulphate, filtration and concentration under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is purified rapidly on a silica column
CUSTOM
Type
CUSTOM
Details
A light beige solid is obtained with a yield of 34%

Outcomes

Product
Name
Type
Smiles
CC=1N(C(=CC1)C)C1=CC=C(C=C1)CC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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